2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole
Description
Properties
CAS No. |
143392-70-5 |
|---|---|
Molecular Formula |
C11H12N2OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(14-10)16-13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
FMGXBRKDMFDJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with thiomorpholine and sulfur-containing reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with thiomorpholine and sulfur reagents under specific conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoxazole derivatives. For instance, 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole has been synthesized and tested against various bacterial strains, demonstrating significant activity. The minimum inhibitory concentration (MIC) values for several synthesized derivatives were found to range between 3.12 to 50 μg/mL against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans .
Anticancer Properties
Research indicates that benzoxazole derivatives exhibit anticancer activity by targeting specific molecular pathways involved in tumor growth and proliferation. Studies have shown that compounds similar to this compound possess the ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies have been employed to predict binding affinities to cancer-related receptors, supporting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are well-documented. Compounds containing the benzoxazole scaffold have been evaluated for their ability to inhibit inflammatory mediators and enzymes such as cyclooxygenase (COX). In vitro and in vivo studies suggest that these compounds can reduce inflammation-related symptoms, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Neuropharmacological Applications
Benzoxazole derivatives have also been investigated for their neuropharmacological effects. Some studies suggest potential antidepressant activity linked to serotonin receptor modulation. The incorporation of thiomorpholine moieties may enhance the binding affinity of these compounds to neuroreceptors, thus improving their efficacy in treating mood disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key benzoxazole derivatives and their comparative features:
Key Findings:
- Nitro vs. Amino Substituents: Nitro groups significantly reduce HOMO-LUMO gaps compared to amino groups, enhancing charge-transfer properties for optoelectronic applications .
- Sulfur-Containing Groups : Thiadiazole and thiazole derivatives (e.g., ) exhibit robust intermolecular interactions (C–H⋯S, S⋯π), improving thermal stability and crystallinity . The thiomorpholine group in the target compound likely amplifies these effects.
- Planarity and Conjugation: Near-planar benzoxazole cores (e.g., dihedral angles <10°) enhance π-conjugation, critical for nonlinear optical (NLO) materials .
Biological Activity
2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole is a compound that incorporates a benzoxazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of thiomorpholine derivatives with benzoxazole precursors. The incorporation of the thiomorpholine group enhances the compound's biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzoxazole derivatives. The presence of the thiomorpholine moiety in this compound enhances its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Pseudomonas aeruginosa | 32 μg/mL |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines such as HeLa and MCF-7. The IC50 values were reported at approximately 15 μM for HeLa cells and 20 μM for MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives have also been documented. The compound exhibits inhibition of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Cytokines
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The benzoxazole ring system is essential for biological activity, while modifications on the thiomorpholine group can enhance potency and selectivity against specific targets.
Key Findings:
- Substituents on the Benzoxazole Ring: Variations at the 5-position of the benzoxazole ring have been shown to affect antimicrobial potency.
- Thiomorpholine Modifications: Alterations in the thiomorpholine structure can lead to significant changes in anti-inflammatory activity, suggesting a critical role in receptor binding .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of ethyl 2-oxoacetate derivatives under Lawesson’s reagent (a thiophilic cyclizing agent) followed by oxidative chlorination. Solvent-free reductive amination reactions with aldehydes are also effective for generating derivatives .
- Optimization Tips :
-
Use TLC (Chloroform:Methanol, 7:3) to monitor reaction progress .
-
Reflux in absolute alcohol for 4 hours enhances intermediate formation .
-
Oxidative chlorination with SOCl₂ or PCl₅ improves sulfonyl chloride yields .
Synthetic Route Key Reagents Reaction Time Yield (%) Reference Cyclization Lawesson’s reagent 6–8 hrs 65–72 Reductive Amination Hydrazine hydrate 4 hrs 58–85
Q. How can the purity and structural integrity of synthesized derivatives be validated?
- Analytical Methods :
- HPLC/GC-MS : Quantify impurities and confirm molecular weight.
- Single-crystal X-ray diffraction : Resolve crystal structures (e.g., benzimidazole analogs) to confirm substituent positions .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify thiomorpholine and benzoxazole linkages .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or heteroatom replacement) influence the compound’s antitumor activity?
- Structure-Activity Relationship (SAR) Insights :
-
Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine enhances lipophilicity and membrane permeability compared to oxygen-containing morpholine .
-
Benzoxazole vs. Benzothiazole : Benzoxazole derivatives show lower cytotoxicity in normal cells but comparable activity in cancer cell lines .
- Experimental Design :
-
Screen derivatives against NCI-60 cancer cell panels .
-
Compare IC₅₀ values for analogs with varying substituents (e.g., methyl, nitro, or trifluoroethoxy groups) .
Derivative Substituent IC₅₀ (μM) Cancer Cell Line Reference 5-Phenyl-1,3-thiazole -SO₂Cl 1.2–3.8 Leukemia (K-562) 4-Methylphenyl -SCF₃ 0.9–2.1 Breast (MCF-7)
Q. What mechanisms explain contradictory bioactivity data across similar derivatives in published studies?
- Data Contradiction Analysis :
- Solubility Differences : Thiomorpholine derivatives with polar sulfonamide groups may exhibit poor solubility, leading to variable in vitro results .
- Assay Conditions : Discrepancies in cell line viability protocols (e.g., incubation time, serum concentration) affect IC₅₀ reproducibility .
- Resolution Strategy :
- Standardize assays using CLSI guidelines.
- Conduct parallel studies with positive controls (e.g., doxorubicin) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or DNA topoisomerases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., EGFR or Aurora B) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- Validation :
- Correlate docking scores (ΔG values) with experimental IC₅₀ data .
Experimental Design & Safety
Q. What safety protocols are critical when handling thiomorpholine-containing compounds?
- Risk Mitigation :
- Use fume hoods for reactions involving SOCl₂ or PCl₅ (corrosive gases) .
- Avoid skin contact with hydrazine hydrate (carcinogenic) by wearing nitrile gloves .
Q. How can researchers design dose-response experiments to minimize false positives in cytotoxicity assays?
- Best Practices :
- Use a 10-point dilution series (0.1–100 μM) to capture full sigmoidal curves.
- Include vehicle controls (e.g., DMSO) to account for solvent effects .
Data Presentation & Reporting
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
